molecular formula C33H32ClN3O2S2 B11974038 (5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11974038
M. Wt: 602.2 g/mol
InChI Key: BANOYRULRGLPMJ-OFWBYEQRSA-N
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Description

(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and a chlorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

    Synthesis of the Pyrazole Moiety: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The final step involves coupling the thiazolidinone and pyrazole intermediates with the chlorobenzyl group using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds or the thioxo group, potentially converting it to a thiol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or reduced double bonds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its complex structure.

    Biological Probes: Used in studies to understand biological pathways and mechanisms.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Properties

Molecular Formula

C33H32ClN3O2S2

Molecular Weight

602.2 g/mol

IUPAC Name

(5Z)-5-[[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C33H32ClN3O2S2/c1-2-3-4-5-11-20-36-32(38)30(41-33(36)40)21-26-22-37(27-13-7-6-8-14-27)35-31(26)24-16-18-28(19-17-24)39-23-25-12-9-10-15-29(25)34/h6-10,12-19,21-22H,2-5,11,20,23H2,1H3/b30-21-

InChI Key

BANOYRULRGLPMJ-OFWBYEQRSA-N

Isomeric SMILES

CCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=CC=CC=C5)SC1=S

Origin of Product

United States

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